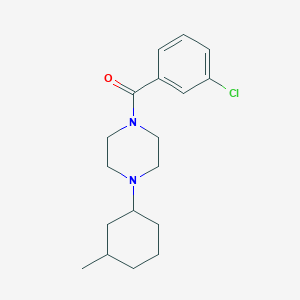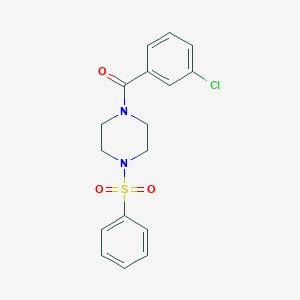
1-(3-Chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used for various purposes, including recreational drug use, scientific research, and as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action of TFMPP is not fully understood, but it is believed to act on the serotonergic system in the brain. TFMPP is a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as a reuptake inhibitor of serotonin, increasing the levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
TFMPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. TFMPP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. TFMPP is also relatively stable and can be stored for long periods of time. However, TFMPP has some limitations as well. It has a low affinity for the 5-HT1A receptor, which may limit its usefulness in some experiments. Additionally, TFMPP has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several areas of future research that could be pursued with TFMPP. One potential direction is the development of more potent and selective analogs of TFMPP that could be used for therapeutic purposes. Another area of research is the investigation of the molecular mechanisms underlying the anxiolytic and antidepressant effects of TFMPP. Finally, TFMPP could be used as a tool to investigate the role of the serotonergic system in various physiological and pathological processes.
Synthesis Methods
The synthesis of TFMPP involves the reaction of 1-(3-chlorophenyl)piperazine with 3-methylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
TFMPP has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. TFMPP has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
properties
Product Name |
1-(3-Chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine |
|---|---|
Molecular Formula |
C18H25ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H25ClN2O/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(19)13-15/h3,5-6,13-14,17H,2,4,7-12H2,1H3 |
InChI Key |
RVWFFGFGNAMNDI-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)


![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)

![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)


![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)